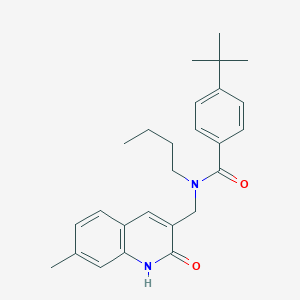
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,3-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,3-dimethylbenzamide, commonly known as Clioquinol, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,3-dimethylbenzamide involves chelation of metal ions such as copper and zinc. This chelation disrupts the function of enzymes that require these metal ions, leading to inhibition of their activity. This mechanism is believed to be responsible for the antifungal, antibacterial, and antiviral properties of the compound. It is also thought to play a role in the potential therapeutic applications of this compound in the treatment of Alzheimer's disease and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes that require copper and zinc, leading to antifungal, antibacterial, and antiviral effects. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. Additionally, it has been shown to inhibit the growth of cancer cells.
実験室実験の利点と制限
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,3-dimethylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It can be toxic to cells at high concentrations, and its chelation of metal ions can interfere with the activity of other enzymes.
将来の方向性
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,3-dimethylbenzamide. One area of research is the development of new therapeutic applications for the compound, particularly in the treatment of Alzheimer's disease and cancer. Another area of research is the development of new synthetic analogs of the compound that may have improved efficacy and reduced toxicity. Additionally, further studies are needed to understand the potential side effects of the compound and its interactions with other drugs.
合成法
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,3-dimethylbenzamide can be synthesized by reacting 2-hydroxy-7-methylquinoline with 3-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is followed by purification using column chromatography.
科学的研究の応用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N,3-dimethylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have antifungal, antibacterial, and antiviral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, cancer, and other neurological disorders.
特性
IUPAC Name |
N,3-dimethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-5-4-6-16(9-13)20(24)22(3)12-17-11-15-8-7-14(2)10-18(15)21-19(17)23/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQADIGXGCEJQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C)CC2=CC3=C(C=C(C=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


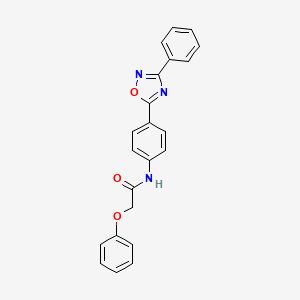


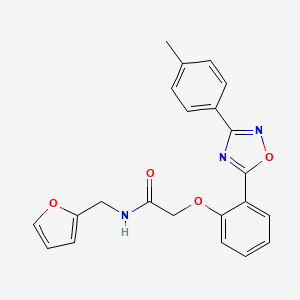
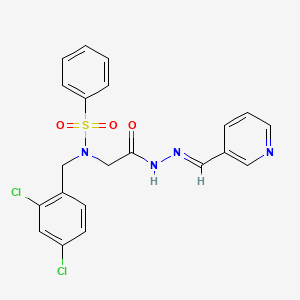
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7698752.png)
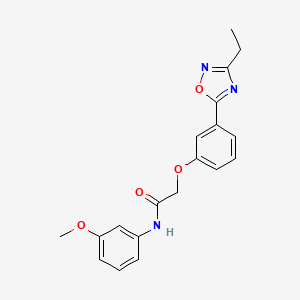
![3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698765.png)

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7698772.png)
![2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide](/img/structure/B7698777.png)

